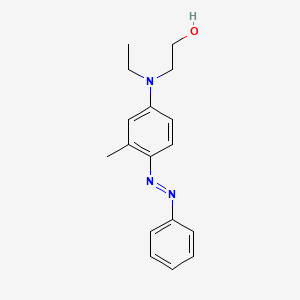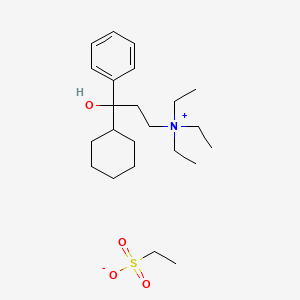
(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium ethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium ethanesulfonate is a chemical compound with the molecular formula C21H36NO.C2H5O3S and a molecular weight of 427.71 g/mol . This compound is known for its unique structure, which includes a cyclohexyl group, a hydroxy group, and a phenyl group attached to a propyl chain, along with a triethylammonium group and an ethanesulfonate group. It is used primarily in experimental and research settings .
Métodos De Preparación
The synthesis of (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium ethanesulfonate involves several steps. One common synthetic route includes the reaction of 3-cyclohexyl-3-hydroxy-3-phenylpropylamine with triethylamine in the presence of ethanesulfonic acid. The reaction conditions typically involve heating the mixture under reflux for several hours to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale applications. the principles of industrial organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply if large-scale production were necessary.
Análisis De Reacciones Químicas
(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium ethanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products of oxidation typically include ketones or carboxylic acids, depending on the specific conditions used.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often yield alcohols or amines as major products.
Substitution: Nucleophilic substitution reactions can occur, particularly at the triethylammonium group. .
Aplicaciones Científicas De Investigación
(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium ethanesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts and other complex organic molecules.
Biology: This compound can be used in studies involving cell membrane permeability and ion transport due to its quaternary ammonium structure.
Medicine: Research into its potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing. Its unique structure may allow it to interact with specific biological targets.
Mecanismo De Acción
The mechanism of action of (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium ethanesulfonate involves its interaction with biological membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to increased permeability and potential cell lysis. Additionally, the compound may inhibit specific enzymes or proteins by binding to active sites or altering protein conformation .
Comparación Con Compuestos Similares
Similar compounds to (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium ethanesulfonate include other quaternary ammonium salts and compounds with similar structural features:
Benzalkonium chloride: A well-known quaternary ammonium compound used as a disinfectant and antiseptic.
Cetyltrimethylammonium bromide: Another quaternary ammonium compound used in various applications, including as a surfactant and in DNA extraction protocols.
Tetraethylammonium chloride: Used in research to study ion channels and membrane transport mechanisms
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other quaternary ammonium compounds.
Propiedades
Número CAS |
67603-56-9 |
|---|---|
Fórmula molecular |
C23H41NO4S |
Peso molecular |
427.6 g/mol |
Nombre IUPAC |
(3-cyclohexyl-3-hydroxy-3-phenylpropyl)-triethylazanium;ethanesulfonate |
InChI |
InChI=1S/C21H36NO.C2H6O3S/c1-4-22(5-2,6-3)18-17-21(23,19-13-9-7-10-14-19)20-15-11-8-12-16-20;1-2-6(3,4)5/h7,9-10,13-14,20,23H,4-6,8,11-12,15-18H2,1-3H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
Clave InChI |
GSIJHPZDYIVQGS-UHFFFAOYSA-M |
SMILES canónico |
CC[N+](CC)(CC)CCC(C1CCCCC1)(C2=CC=CC=C2)O.CCS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


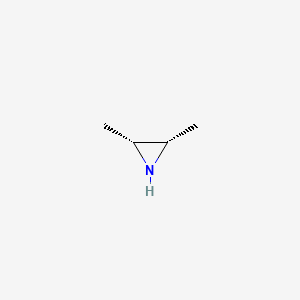
![Ethanaminium, 2-cyano-N-ethyl-N,N-bis[2-[(1-oxodocosyl)amino]ethyl]-, ethyl sulfate](/img/structure/B13772656.png)
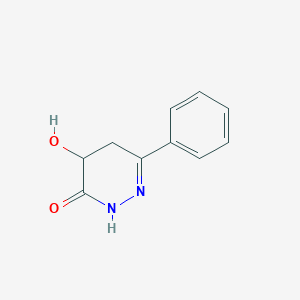
![1-{2,5-Bis[2-hydroxy-3-(4-hydroxy-4-phenylpiperidin-1-yl)propoxy]phenyl}ethan-1-one--hydrogen chloride (1/2)](/img/structure/B13772668.png)
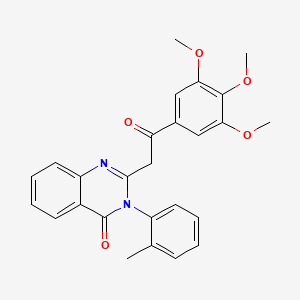
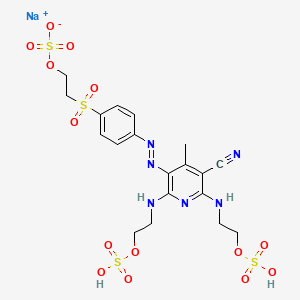

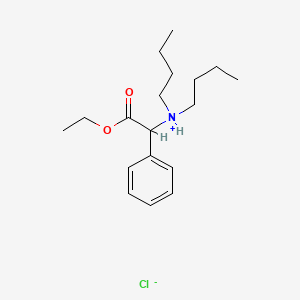
![Tris[2-(dimethylamino)ethyl] borate](/img/structure/B13772688.png)
![2,7-Dimethyl-2H-pyrano[4,3-B]pyran-5-one](/img/structure/B13772696.png)
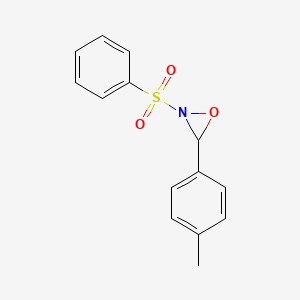
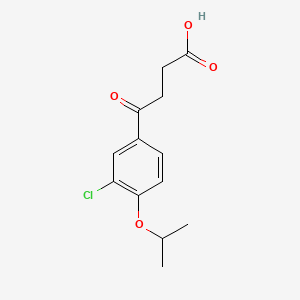
![Furo[3,4-b][1,4]benzodioxin-1(3H)-one, 3-propyl-](/img/structure/B13772708.png)
